molecular formula C17H16ClNO3 B5133333 1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one

1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one

Cat. No. B5133333
M. Wt: 317.8 g/mol
InChI Key: QKKZNLOVELBVRQ-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one, also known as CDM1, is a synthetic compound that has been studied for its potential use in scientific research. This compound belongs to the family of chalcones, which are known for their diverse biological activities. CDM1 has shown promising results in various studies and has the potential to be used in future research.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one is not fully understood, but studies have suggested that it works by inducing cell death in cancer cells. 1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one has been shown to activate the p53 pathway, which is involved in regulating cell growth and preventing cancer development. 1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one has been shown to have a number of biochemical and physiological effects. Studies have shown that 1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one can induce apoptosis, or programmed cell death, in cancer cells. 1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth. In addition, 1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one has been shown to have anti-inflammatory effects and can reduce the production of certain cytokines involved in inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one in lab experiments is that it is relatively easy to synthesize and can be produced in large quantities. In addition, 1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one has shown promising results in various studies and has the potential to be used in future research. However, one limitation of using 1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.

Future Directions

There are several potential future directions for research on 1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one. One area of research is to further investigate its potential as an anti-cancer agent. Studies could focus on optimizing the synthesis of 1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one and testing its efficacy in various cancer models. Another area of research is to investigate its potential use in treating other diseases such as Alzheimer's disease and Parkinson's disease. Finally, future research could focus on understanding the mechanism of action of 1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one and identifying potential targets for drug development.

Synthesis Methods

The synthesis of 1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one involves the condensation of 4-chloroacetophenone with 2,4-dimethoxyaniline in the presence of a base catalyst. The resulting product is then treated with acetic anhydride to yield 1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one. The synthesis of 1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one has been studied for its potential use in various scientific research applications. One of the most promising areas of research for 1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one is its potential use as an anti-cancer agent. Studies have shown that 1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one has cytotoxic effects on cancer cells and can inhibit tumor growth in vitro and in vivo. 1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one has also been studied for its potential use in treating other diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-(2,4-dimethoxyanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c1-21-14-7-8-15(17(11-14)22-2)19-10-9-16(20)12-3-5-13(18)6-4-12/h3-11,19H,1-2H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKZNLOVELBVRQ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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